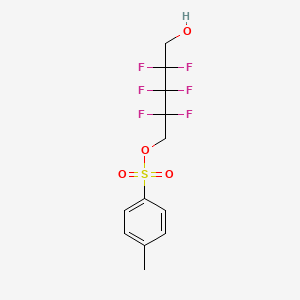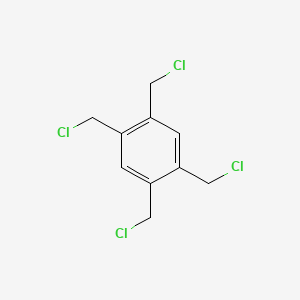
1,2,4,5-Tetrakis(chloromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5-Tetrakis(chloromethyl)benzene is an organic compound with the molecular formula C10H10Cl4. It is a derivative of benzene, where four hydrogen atoms are replaced by chloromethyl groups at the 1, 2, 4, and 5 positions. This compound is known for its reactivity and is used in various chemical synthesis processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetrakis(chloromethyl)benzene can be synthesized through the chloromethylation of 1,2,4,5-tetramethylbenzene. The reaction involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions typically include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants and efficient cooling systems to manage the heat generated during the reaction. The product is then purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
1,2,4,5-Tetrakis(chloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the chloromethyl groups can yield methyl groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alcohols in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzene tetracarboxylic acid or benzene tetraaldehyde.
Reduction: Formation of 1,2,4,5-tetramethylbenzene.
Aplicaciones Científicas De Investigación
1,2,4,5-Tetrakis(chloromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,4,5-tetrakis(chloromethyl)benzene primarily involves its reactivity with nucleophiles. The chloromethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,5-Tetrakis(bromomethyl)benzene: Similar structure but with bromine atoms instead of chlorine.
1,2,4,5-Tetrakis(4-formylphenyl)benzene: Contains formyl groups instead of chloromethyl groups.
Uniqueness
1,2,4,5-Tetrakis(chloromethyl)benzene is unique due to its high reactivity and versatility in chemical synthesis. The presence of four chloromethyl groups allows for multiple functionalizations, making it a valuable intermediate in organic chemistry .
Propiedades
Número CAS |
2206-83-9 |
|---|---|
Fórmula molecular |
C10H10Cl4 |
Peso molecular |
272.0 g/mol |
Nombre IUPAC |
1,2,4,5-tetrakis(chloromethyl)benzene |
InChI |
InChI=1S/C10H10Cl4/c11-3-7-1-8(4-12)10(6-14)2-9(7)5-13/h1-2H,3-6H2 |
Clave InChI |
LGDRQFBHILLWSN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1CCl)CCl)CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







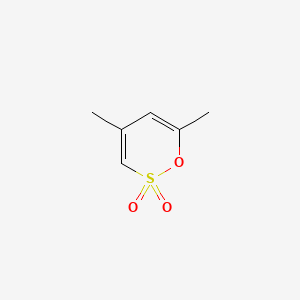
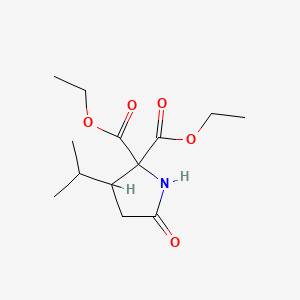

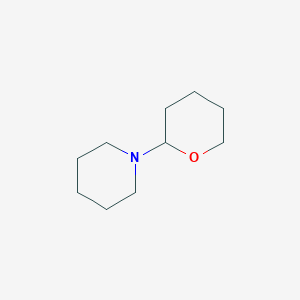

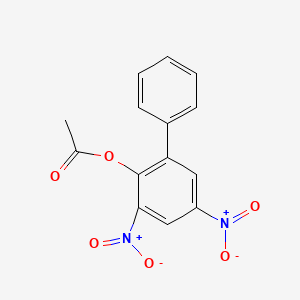
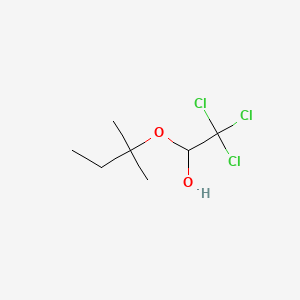
![13H-dibenzo[b,i]phenothiazine](/img/structure/B14749919.png)
